molecular formula C11H20O2 B123026 trans-4-tert-Butylcyclohexanecarboxylic acid CAS No. 5451-55-8

trans-4-tert-Butylcyclohexanecarboxylic acid

Cat. No.: B123026
CAS No.: 5451-55-8
M. Wt: 184.27 g/mol
InChI Key: QVQKEGYITJBHRQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-4-tert-Butylcyclohexanecarboxylic acid involves the hydrogenation of 4-tert-butylbenzoic acid. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrogenation reaction, but with optimized conditions for higher yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-4-tert-Butylcyclohexanecarboxylic acid is used as a building block in organic synthesis. It is employed in the preparation of various cyclohexane derivatives and as a precursor for more complex molecules .

Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is also studied for its potential biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of trans-4-tert-Butylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the tert-butyl group at the 4-position in the trans configuration. This structural feature imparts specific chemical and physical properties, making it valuable in various applications .

Biological Activity

trans-4-tert-Butylcyclohexanecarboxylic acid (C11H20O2) is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and a carboxylic acid functional group. This unique structure imparts significant biological activity, influencing various biochemical pathways and interactions with biological molecules. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The compound is notable for its ability to form hydrogen bonds and ionic interactions due to the presence of the carboxylic acid group. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The tert-butyl substituent contributes steric hindrance, which can affect binding affinity and selectivity towards molecular targets.

Key Chemical Reactions

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to ketones or alcoholsKMnO4, CrO3
Reduction Forms cyclohexane derivativesLiAlH4, NaBH4
Substitution Replaces carboxylic acid groupSOCl2

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties:

  • Neuropharmacological Activity : In studies involving nicotine-induced depolarization in HEK cells, the compound displayed antagonistic properties with an IC50 of approximately 430 nM. This suggests potential use in modulating nicotinic acetylcholine receptors (nAChRs), particularly α4β2 nAChR subtypes .
  • Anti-inflammatory Properties : Preliminary studies have shown that this compound may influence inflammatory pathways, although detailed mechanisms remain to be elucidated.
  • Ligand Properties : The compound has been investigated for its role as a ligand in drug design, demonstrating the ability to interact with specific receptors in a selective manner.

Case Studies

  • Nicotine Self-Administration : A study involving transgenic mice indicated that alterations in the α4 nAChR subunit could modify nicotine self-administration behaviors. This highlights the potential for this compound as a therapeutic agent in smoking cessation therapies .
  • Synthesis of Selective Compounds : Research has focused on synthesizing derivatives of this compound to enhance selectivity for nAChR subtypes. A series of compounds were screened for their activity against α4β2 and α3β4 nAChRs, revealing promising candidates for further development .

Applications in Drug Development

The unique structural characteristics of this compound make it a valuable scaffold in medicinal chemistry. Its ability to modulate receptor activity suggests potential applications in developing treatments for neurological disorders and addiction therapies.

Properties

IUPAC Name

4-tert-butylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQKEGYITJBHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241408, DTXSID301259837
Record name cis-4-tert-Butylcyclohexane carboxylic acid
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Record name trans-4-tert-Butylcyclohexanecarboxylic acid
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5451-55-8, 943-28-2, 943-29-3
Record name 4-tert-Butylcyclohexanecarboxylic acid
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Record name cis-4-tert-Butylcyclohexane carboxylic acid
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Record name 4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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